8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. The compound features:
- N3-methyl group.
- N7-isopropyl substituent.
- N8-benzyl(methyl)amino moiety.
This structural configuration modulates its pharmacological properties, particularly its affinity for adenosine receptors and phosphodiesterase (PDE) enzymes.
Properties
CAS No. |
332904-88-8 |
|---|---|
Molecular Formula |
C17H21N5O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)22-13-14(21(4)17(24)19-15(13)23)18-16(22)20(3)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,23,24) |
InChI Key |
TVUTVDVOTQXZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-isopropyl-3-methylxanthine.
Benzylation: The first step involves the benzylation of the amino group using benzyl chloride in the presence of a base like sodium hydroxide.
Methylation: The next step is the methylation of the benzylated intermediate using methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions to improve efficiency.
Chemical Reactions Analysis
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purine receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position 8: The benzyl(methyl)amino group in the target compound provides steric bulk and lipophilicity, contrasting with smaller substituents like ethylamino (e.g., 8-ethylamino-7-isobutyl derivative ) or polar groups (e.g., dihydroxyphenethyl in 11d ). This may enhance CNS penetration but reduce aqueous solubility. Thioether derivatives (e.g., 8-allylsulfanyl ) prioritize metabolic stability over receptor affinity.
Substituent Position 7 :
- The isopropyl group in the target compound balances hydrophobicity compared to longer chains (e.g., octyl in ), which may overly increase logP and reduce bioavailability.
Biological Activity: Biphenyl and benzyl groups at position 8 (e.g., compound 21 ) show high adenosine A₂A antagonism, while the target compound’s benzyl(methyl)amino group may shift selectivity toward PDE isoforms (e.g., PDE4/7) based on structural parallels to IBMX derivatives .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s calculated logP (estimated 3.1–3.5) exceeds polar analogues like 11d (logP ~1.8) due to the benzyl(methyl)amino group .
- Melting Point: Not reported for the target compound, but structurally similar derivatives melt between 165–203°C, suggesting crystalline stability .
- Enzyme Inhibition: While specific IC₅₀ data are unavailable, the isopropyl and benzyl(methyl)amino groups align with PDE4 inhibitors (e.g., 869 in ) that show sub-micromolar activity .
Toxicity and Metabolic Considerations
- The benzyl(methyl)amino group may undergo N-dealkylation to yield benzylamine, a known hepatotoxin at high doses. This contrasts with safer metabolites from compounds like 11d (e.g., catechol derivatives) .
- Compared to octyl-substituted analogues ( ), the target’s isopropyl group reduces the risk of phospholipidosis associated with long alkyl chains.
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